molecular formula C16H16OS B6346279 (2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354941-75-5

(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346279
CAS No.: 1354941-75-5
M. Wt: 256.4 g/mol
InChI Key: DQBOTAYMSSHIEM-CMDGGOBGSA-N
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Description

“(2E)-1-(4-Ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one”, also known as EMTPP, is a yellowish crystalline compound. It has a molecular formula of C16H16OS and a molecular weight of 256.36 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a prop-2-en-1-one backbone with a 4-ethylphenyl group and a 3-methylthiophen-2-yl group attached . The presence of the double bond in the prop-2-en-1-one backbone and the aromatic rings in the phenyl and thiophenyl groups are likely to contribute to the compound’s chemical properties.


Physical and Chemical Properties Analysis

This compound is a yellowish crystalline compound. It has a molecular weight of 256.36 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-3-13-4-6-14(7-5-13)15(17)8-9-16-12(2)10-11-18-16/h4-11H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOTAYMSSHIEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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